Cas no 167693-19-8 (2-(Cyclopentylidenemethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane)

2-(Cyclopentylidenemethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a cyclic boronate ester featuring a cyclopentylidene methyl group, which enhances its reactivity in cross-coupling reactions. The tetramethyl-substituted dioxaborolane ring provides stability, making it suitable for storage and handling under standard conditions. This compound is particularly valuable in Suzuki-Miyaura couplings, where it serves as an efficient boron-based coupling partner due to its well-defined structure and predictable reactivity. Its sterically hindered design minimizes side reactions, improving yield and selectivity in the synthesis of complex organic molecules. The product is commonly utilized in pharmaceutical and agrochemical research for constructing cyclopentyl-containing frameworks.
2-(Cyclopentylidenemethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane structure
167693-19-8 structure
Product Name:2-(Cyclopentylidenemethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
CAS No:167693-19-8
MF:C12H21BO2
MW:208.104943990707
CID:2846602
PubChem ID:15260011
Update Time:2025-06-13

2-(Cyclopentylidenemethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Chemical and Physical Properties

Names and Identifiers

    • 2-(Cyclopentylidenemethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
    • 1,3,2-Dioxaborolane, 2-(cyclopentylidenemethyl)-4,4,5,5-tetramethyl-
    • AT27572
    • EN300-703469
    • CS-0179462
    • 167693-19-8
    • 2-(cyclopentylidenemethyl)-4455-tetramethyl-132-dioxaborolane
    • 1,3,2-Dioxaborolane,2-(cyclopentylidenemethyl)-4,4,5,5-tetramethyl-
    • AKOS037621466
    • DTXSID00570617
    • 2-[(1e)-cyclopentylidenemethyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
    • SCHEMBL15635280
    • HS-6622
    • HMMQKSRJXWCQNW-UHFFFAOYSA-N
    • Z1509719794
    • Inchi: 1S/C12H21BO2/c1-11(2)12(3,4)15-13(14-11)9-10-7-5-6-8-10/h9H,5-8H2,1-4H3
    • InChI Key: HMMQKSRJXWCQNW-UHFFFAOYSA-N
    • SMILES: O1B(/C=C2\CCCC\2)OC(C)(C)C1(C)C

Computed Properties

  • Exact Mass: 208.1634601g/mol
  • Monoisotopic Mass: 208.1634601g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 1
  • Complexity: 257
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 18.5

2-(Cyclopentylidenemethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Pricemore >>

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2-(Cyclopentylidenemethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Suppliers

Amadis Chemical Company Limited
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(CAS:167693-19-8)2-(Cyclopentylidenemethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Order Number:A1070314
Stock Status:in Stock
Quantity:1g/5g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 18:44
Price ($):246.0/1228.0
Email:sales@amadischem.com

Additional information on 2-(Cyclopentylidenemethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Recent Advances in the Study of 2-(Cyclopentylidenemethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS: 167693-19-8)

The compound 2-(Cyclopentylidenemethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS: 167693-19-8) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural properties and potential applications in drug discovery and development. This research brief aims to provide an overview of the latest findings related to this compound, focusing on its synthesis, biological activity, and therapeutic potential.

Recent studies have highlighted the role of 2-(Cyclopentylidenemethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane as a versatile intermediate in the synthesis of boron-containing compounds. Boron-based molecules are increasingly recognized for their utility in medicinal chemistry, particularly in the development of protease inhibitors and other targeted therapies. The unique dioxaborolane moiety in this compound enhances its stability and reactivity, making it a valuable building block for complex molecular architectures.

One of the key advancements in the study of this compound is its application in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern synthetic chemistry. Researchers have demonstrated that 2-(Cyclopentylidenemethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can serve as an efficient boron reagent, facilitating the formation of carbon-carbon bonds under mild conditions. This has opened new avenues for the synthesis of biologically active molecules with improved pharmacokinetic properties.

In addition to its synthetic utility, recent investigations have explored the biological activity of 2-(Cyclopentylidenemethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane and its derivatives. Preliminary in vitro studies suggest that certain analogs exhibit promising inhibitory effects against specific enzymes involved in inflammatory pathways. These findings underscore the potential of this compound as a lead structure for the development of novel anti-inflammatory agents.

Furthermore, computational modeling and structure-activity relationship (SAR) studies have provided insights into the molecular interactions of 2-(Cyclopentylidenemethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane with biological targets. These studies have identified key structural features that contribute to its binding affinity and selectivity, offering a rational basis for the design of optimized derivatives with enhanced therapeutic profiles.

Despite these promising developments, challenges remain in the translation of these findings into clinical applications. Issues such as bioavailability, metabolic stability, and potential off-target effects need to be addressed through further preclinical studies. Ongoing research efforts are focused on optimizing the chemical and pharmacological properties of this compound to maximize its therapeutic potential while minimizing adverse effects.

In conclusion, 2-(Cyclopentylidenemethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane represents a promising scaffold in medicinal chemistry, with applications ranging from synthetic methodology to drug discovery. Continued research into its properties and derivatives is expected to yield significant advancements in the development of boron-based therapeutics. This brief highlights the current state of knowledge and future directions for research on this intriguing compound.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:167693-19-8)2-(Cyclopentylidenemethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
A1070314
Purity:99%/99%
Quantity:1g/5g
Price ($):246.0/1228.0
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